For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrimidine, a key heterocyclic building block in chemical synthesis. It covers its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Physicochemical and Spectroscopic Properties
2-Chloro-5-methoxypyrimidine is a white to off-white solid compound.[1][2][3] Its core properties are summarized below, providing essential data for reaction planning and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 22536-65-8 | [1][4][5] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][4][5] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Melting Point | 73-79 °C | [2][6] |
| Purity | ≥97-98% (GC) | [1][2][5][7] |
| Topological Polar Surface Area (TPSA) | 38.55 Ų | [4] |
| SMILES | COc1cnc(Cl)nc1 | [4][5] |
| InChI Key | RSUBGBZOMBTDTI-UHFFFAOYSA-N | [4][5] |
Table 2: Spectroscopic Data Summary
While complete spectra are best obtained from the supplier for a specific batch, general analytical data is available.
| Data Type | Availability / Notes | Reference(s) |
| ¹H NMR | Spectra available from chemical suppliers. | [8][9] |
| ¹³C NMR | Spectra available from chemical suppliers. | [9] |
| LC-MS / HPLC | Used for purity assessment; data available from suppliers. | [4][10] |
| IR, MS | Spectra available from chemical suppliers. | [9] |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-5-methoxypyrimidine is critical for its accessibility as a building block. One common method involves the chlorination of a dihydroxy pyrimidine precursor.
Protocol 1: Synthesis from 2,4-Dihydroxyl-5-methoxy pyrimidine
This method, adapted from patent literature, utilizes phosphorus oxychloride as both a reactant and a solvent for the chlorination reaction.[8]
Methodology:
-
Reaction Setup: In a nitrogen-purged reaction flask, add 2,4-dihydroxyl-5-methoxy pyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride (POCl₃).
-
Addition of Base: Under constant stirring, add an alkaline substance such as triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 160°C if dimethylbenzene is used as a solvent) for 4 hours.
-
Monitoring: The reaction progress can be monitored by LC to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, perform a simple quenching and aftertreatment process to isolate the crude product.
-
Purification: The final product can be purified via standard methods to yield a faint yellow solid with high purity (98.0–99.0%).[8]
Caption: Synthesis pathway from a dihydroxy precursor.
Chemical Reactivity and Applications
2-Chloro-5-methoxypyrimidine is a valuable intermediate primarily due to the reactivity of its chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups.
Key Applications:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of bioactive molecules, including antiviral and anticancer agents.[2] The pyrimidine scaffold is a privileged structure in medicinal chemistry.
-
Agrochemicals: The compound is used in the formulation of modern herbicides and fungicides, contributing to crop protection solutions.[2]
-
Kinase Inhibitors: Amino-substituted pyrimidines, often derived from chloro-pyrimidine precursors, are extensively used as kinase inhibitors because they can mimic the binding interactions of ATP.[11]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic attack. This is the most common reaction pathway for this compound, enabling the synthesis of diverse derivatives.
Caption: General mechanism for SNAr reactions.
Protocol 2: General SNAr with an Amine
This protocol provides a general workflow for the substitution of the chlorine atom with an amine nucleophile, a common step in the synthesis of pharmaceutical intermediates.[11]
Methodology:
-
Setup: Dissolve 2-Chloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or a polar aprotic solvent like DMF.
-
Reagent Addition: Add the desired amine nucleophile (1 to 1.2 equivalents) to the solution. If the amine is a hydrochloride salt, a base like K₂CO₃ or triethylamine (2-3 equivalents) is required to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat (e.g., 40-80°C) as required. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Dry the combined organic layers (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Caption: Typical laboratory workflow for SNAr.
Safety and Handling
Proper handling of 2-Chloro-5-methoxypyrimidine is essential in a laboratory setting. It is classified as harmful and an irritant.
Table 3: Hazard and Safety Information
| Category | Details | Reference(s) |
| Signal Word | Danger | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][12] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), safety glasses/eyeshields, chemical-impermeable gloves. | [5][13] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8 °C. | [2] |
| First Aid | Inhalation: Move victim to fresh air.Skin Contact: Take off contaminated clothing and wash with soap and water.Eye Contact: Rinse with pure water for at least 15 minutes.Ingestion: Rinse mouth with water. Do not induce vomiting. | [13][14] |
Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this chemical.[13][14][15]
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 22536-65-8 | 2-Chloro-5-methoxypyrimidine | Chlorides | Ambeed.com [ambeed.com]
- 5. 2-Chloro-5-methoxypyrimidine 97 22536-65-8 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. 2-Chloro-5-methoxypyrimidine(22536-65-8) 1H NMR spectrum [chemicalbook.com]
- 10. 22536-65-8|2-Chloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]


